N-(2-methylquinolin-8-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-methylquinolin-8-yl)-2-phenoxyacetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)-2-phenoxyacetamide typically involves the reaction of 2-methylquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylquinolin-8-yl)-2-phenoxyacetamide can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline nitrogen or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2-methylquinolin-8-yl)-2-phenoxyacetamide is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
- N-(2-methylquinolin-8-yl)benzamide
- 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide
- N-(2-methylquinolin-8-yl)-p-toluenesulfonamide
Comparison: N-(2-methylquinolin-8-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-methylquinolin-8-yl)benzamide, it has enhanced solubility and reactivity. The presence of the phenoxy group also allows for additional functionalization, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-11-14-6-5-9-16(18(14)19-13)20-17(21)12-22-15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
WHLQOBJFQGDYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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